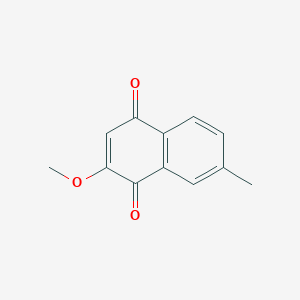
2-Methoxy-7-methylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-7-methylnaphthalene-1,4-dione is a naphthoquinone derivative Naphthoquinones are a class of organic compounds that are widely studied for their biological and chemical properties
Méthodes De Préparation
The synthesis of 2-Methoxy-7-methylnaphthalene-1,4-dione can be achieved through several methods. One common synthetic route involves the methylation of 2-hydroxy-7-methylnaphthalene-1,4-dione using methanol in the presence of an acid catalyst. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Methoxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
2-Methoxy-7-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 2-Methoxy-7-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This mechanism is particularly useful in targeting cancer cells, which are more susceptible to oxidative damage .
Comparaison Avec Des Composés Similaires
2-Methoxy-7-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
Menadione (Vitamin K3): Known for its role in blood coagulation and anticancer properties.
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Exhibits anticancer and antihemorrhagic properties.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: Known for its inhibitory effects on HER2-expressing breast cancer cells.
These compounds share similar chemical structures but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its specific applications and mechanisms of action.
Propriétés
Numéro CAS |
57855-16-0 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2-methoxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-8-9(5-7)12(14)11(15-2)6-10(8)13/h3-6H,1-2H3 |
Clé InChI |
BEAVRSYUHUFSJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


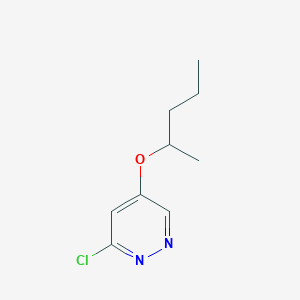

![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)


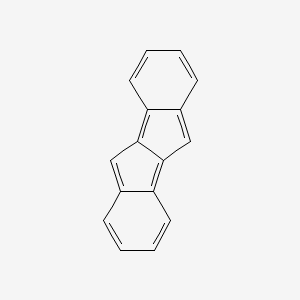
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)


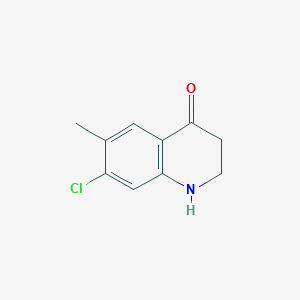
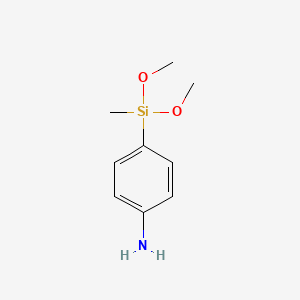
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)

